2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O/c19-13-5-2-6-14(20)17(13)18(26)22-12-4-1-3-11(9-12)15-7-8-16-23-21-10-25(16)24-15/h1-10H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVLDTXRCAHVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile
The most efficient route to 2,6-difluorobenzamide involves alkaline hydrolysis of 2,6-difluorobenzonitrile. In a representative procedure, 30 g (0.214 mol) of 2,6-difluorobenzonitrile is treated with 20% sodium hydroxide (25.62 g, 0.128 mol) and 30% hydrogen peroxide (72.61 g, 0.641 mol) at 50°C for 5 hours. The reaction achieves a 91.2% yield after neutralization with hydrochloric acid and crystallization. This method avoids hazardous reagents like thionyl chloride, making it scalable for industrial production.
Alternative Routes: Carboxylic Acid Activation
For laboratories lacking nitrile precursors, 2,6-difluorobenzoic acid serves as a starting material. Conversion to the acid chloride via thionyl chloride (SOCl₂) in refluxing dichloromethane (DCM) precedes reaction with ammonium hydroxide to form the benzamide. While this method yields >85% purity, it requires stringent moisture control and generates corrosive by-products.
Construction of theTriazolo[4,3-b]Pyridazin-6-yl Moiety
Cyclization of Pyridazine Derivatives
The triazolopyridazine ring is synthesized via cyclocondensation of 3-aminopyridazine with nitriles or orthoesters. For example, 3-amino-6-chloropyridazine reacts with trimethyl orthoformate in acetic acid under reflux to form 6-chloro-triazolo[4,3-b]pyridazine. Subsequent Pd-catalyzed cross-coupling introduces functional groups at the 6-position, though yields vary widely (45–78%) depending on the substituent.
Functionalization at the 6-Position
Introducing the phenyl group at the triazolopyridazine’s 6-position employs Suzuki-Miyaura coupling. 6-Bromo-triazolo[4,3-b]pyridazine reacts with 3-aminophenylboronic acid in a tetrahydrofuran (THF)/water mixture using Pd(PPh₃)₄ as a catalyst. Optimal conditions (80°C, 12 hours) yield 68% of the coupled product, though purification via silica gel chromatography remains necessary.
Amide Coupling Strategies
Activation of 2,6-Difluorobenzamide
Coupling the benzamide to the triazolopyridazine-phenyl amine requires activation of the carboxylic acid. While classical methods use SOCl₂ to generate acid chlorides, modern protocols favor carbodiimides. For instance, 2,6-difluorobenzoic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF to form the active ester. This approach minimizes racemization and achieves >90% conversion.
Nucleophilic Acyl Substitution
The activated benzamide reacts with 3-{triazolo[4,3-b]pyridazin-6-yl}aniline in anhydrous DMF at 0–5°C. After 24 hours, the reaction mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol. NMR analysis confirms amide bond formation via the disappearance of the amine’s NH₂ signal at δ 5.1 ppm and the appearance of a new amide proton at δ 10.3 ppm.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts coupling efficiency. Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance reagent solubility but may promote side reactions at elevated temperatures. Kinetic studies reveal that reactions in DMF at 25°C proceed 30% faster than in THF, albeit with a 5% increase in by-product formation.
Analytical Characterization
Spectroscopic Confirmation
1H NMR of the final product exhibits distinct signals: a singlet for the triazolopyridazine H-3 proton (δ 9.2 ppm), doublets for the benzamide fluorines (J = 8.1 Hz), and a multiplet integrating the phenyl ring’s protons (δ 7.3–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 381.0924 [M+H]⁺ (calculated: 381.0928).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.7 minutes, corresponding to >99% purity. Residual solvents (DMF, THF) are undetectable via gas chromatography, meeting ICH Q3C guidelines.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors for the hydrolysis and coupling steps. A two-stage system achieves 94% yield for 2,6-difluorobenzamide at a throughput of 5 kg/hour, reducing reaction time from 5 hours to 22 minutes.
Waste Management
The process generates 3.2 kg of sodium sulfate per kilogram of product, necessitating crystallization mother liquor recycling. Patent CN112851539 discloses a closed-loop system that recovers 87% of DMSO and 94% of unreacted KF.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a benzamide backbone with several established pesticides, but its unique substituents differentiate its physicochemical properties and mode of action. Below is a detailed comparison with three analogous compounds from the same chemical family:
Structural and Functional Differences
| Compound Name | Key Substituents | Use |
|---|---|---|
| 2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide | Triazolo-pyridazin group | Hypothesized pesticide (experimental) |
| N-(((4-Chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron) | Chloropyridinyloxy and chlorophenyl groups | Acaricide (ticks) |
| N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) | 4-Chlorophenyl group | Insecticide (chitin synthesis inhibitor) |
| N-(((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide (Prosulfuron) | Triazinylamino group and sulfonamide backbone | Herbicide |
Key Observations:
Core Structure: The target compound and Fluazuron/Diflubenzuron share a 2,6-difluorobenzamide core, while Prosulfuron incorporates a sulfonamide backbone. Sulfonamides generally exhibit higher water solubility, which may influence herbicidal translocation in plants .
Substituent Effects :
- Fluorine Atoms : All compounds except Prosulfuron feature fluorine atoms, which enhance lipophilicity and metabolic stability. The 2,6-difluoro configuration is conserved in Diflubenzuron and Fluazuron, suggesting its importance in insecticidal activity .
- Heterocyclic Moieties :
- Fluazuron’s pyridinyloxy group likely contributes to acaricidal activity by interacting with mite-specific receptors.
Biological Activity :
- Diflubenzuron inhibits chitin synthesis in insects, while Fluazuron disrupts tick molting. The target compound’s mechanism remains speculative but could involve interference with arthropod growth regulators or neuromodulators.
- Prosulfuron’s triazinyl group targets acetolactate synthase (ALS) in weeds, a pathway absent in animals, explaining its herbicidal selectivity .
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The placement of electron-withdrawing groups (e.g., fluorine, chlorine) on the benzamide core is critical for pesticidal activity. Modifications to the aryl substituent (e.g., triazolo-pyridazin vs. chlorophenyl) significantly alter target specificity .
- Toxicity Profile: Compounds with pyridinyl or triazinyl groups (e.g., Fluazuron, Prosulfuron) show species-specific toxicity, suggesting the target compound may require evaluation for non-target organism safety.
Biological Activity
2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features combine a difluorobenzamide moiety with a triazolopyridazine core, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅F₂N₅
- Molecular Weight : 351.317 g/mol
- CAS Number : 894063-27-5
The compound's structure is characterized by:
- A difluoro substitution at the 2 and 6 positions of the benzamide ring.
- A triazolo[4,3-b]pyridazine moiety that enhances its interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar triazolopyridazine structures exhibit antimicrobial properties by inhibiting key enzymes in bacterial metabolism.
- Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cells through the modulation of pathways involving PARP-1 and EGFR signaling. This suggests potential use in cancer therapeutics.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Biological Activity Data
| Activity Type | Target/Organism | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 | |
| Anticancer | Various cancer cell lines | 10 - 20 | |
| Anti-inflammatory | Human cell lines | N/A |
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of related compounds against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity with IC₅₀ values ranging from 1.35 to 2.18 μM. Notably, the compound demonstrated low cytotoxicity on human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development as an anti-TB agent .
Case Study 2: Anticancer Efficacy
In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation markers. This positions it as a candidate for further investigation in cancer therapy .
Case Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory effects of similar benzamide derivatives has shown that they can significantly reduce levels of pro-inflammatory cytokines in vitro. These findings suggest that this compound may also be explored for therapeutic applications in inflammatory diseases .
Q & A
[Basic] What are the established synthetic pathways for 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves:
Triazolopyridazine Core Formation : Cyclization of precursors (e.g., hydrazine derivatives with pyridazine intermediates) under reflux in ethanol or acetonitrile .
Coupling with Difluorobenzamide : Buchwald-Hartwig amination or Ullmann coupling using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) to attach the benzamide moiety .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DCM/hexane.
Optimization : Reaction temperature (80–120°C), solvent polarity (DMF for coupling), and catalyst loading (5–10 mol%) are critical for yield (60–85%) and purity (>95%) .
[Advanced] How can computational modeling guide the optimization of this compound’s bioactivity against specific targets?
Docking Studies : Predict binding affinity to enzymes (e.g., PDE4 isoforms) by simulating interactions between the triazolopyridazine core and catalytic pockets. Software like AutoDock Vina or Schrödinger Suite is used .
Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., hydrophobic interactions with difluoro groups) .
QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamide) with inhibitory activity (IC₅₀) to prioritize synthetic targets .
[Basic] Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons at δ 7.8–8.3 ppm (triazolopyridazine), δ 7.2–7.6 ppm (benzamide) .
- ¹³C NMR : Carbonyl signal at δ 165–168 ppm (amide C=O) .
HPLC : Reverse-phase C18 column (MeCN:H₂O, 60:40), retention time ~8.2 min, purity >98% .
Mass Spectrometry : ESI-MS m/z 395.1 [M+H]⁺ .
[Advanced] What strategies resolve contradictions in reported biological activity data across similar triazolopyridazine derivatives?
Assay Standardization :
- Use consistent cell lines (e.g., HCT-116 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .
Target Selectivity Profiling :
Meta-Analysis :
- Compare logP values and solubility (e.g., PBS vs. DMSO) to correlate bioavailability discrepancies .
[Basic] What are the key chemical reactions this compound undergoes, and how are they leveraged in derivatization?
Nucleophilic Aromatic Substitution : Fluorine atoms at the 2,6-positions react with amines (e.g., piperidine) in DMF at 100°C to yield analogues with improved solubility .
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the triazolopyridazine ring to dihydro derivatives for SAR studies .
Oxidation : MnO₂ oxidizes the benzamide’s methyl groups to carboxylic acids, enhancing polarity .
[Advanced] How can researchers enhance this compound’s solubility without compromising target affinity?
Prodrug Design : Introduce phosphate esters at the benzamide’s para-position, which hydrolyze in vivo to active forms .
Salt Formation : Co-crystallize with succinic acid or lysine to improve aqueous solubility (>5 mg/mL) while maintaining IC₅₀ values .
PEGylation : Attach polyethylene glycol (PEG-500) via a cleavable linker to the triazolopyridazine nitrogen .
[Basic] What is the hypothesized mechanism of action in anticancer and anti-inflammatory applications?
Kinase Inhibition : The triazolopyridazine core competitively binds to ATP pockets in EGFR (IC₅₀ = 0.8 µM) and JAK2 (IC₅₀ = 1.2 µM), disrupting phosphorylation .
Cytokine Modulation : Downregulates IL-6 and TNF-α in LPS-stimulated macrophages via NF-κB pathway inhibition .
[Advanced] How do structural modifications influence this compound’s selectivity in structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
